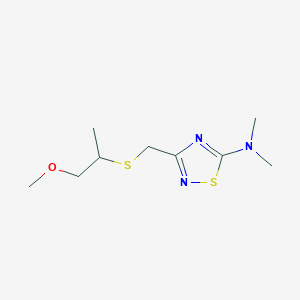![molecular formula C16H16N2O4 B7640286 3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid](/img/structure/B7640286.png)
3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to inhibit the activity of COX-2 and MMPs, which are enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid in lab experiments include its ability to inhibit the activity of various enzymes and signaling pathways involved in inflammation and cancer. It also has potential therapeutic effects in neurological disorders. However, the limitations of using this compound include its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the study of 3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid. These include:
1. Further elucidation of its mechanism of action in inflammation, cancer, and neurological disorders.
2. Optimization of its pharmacokinetics and bioavailability.
3. Development of novel derivatives with improved potency and selectivity.
4. Evaluation of its potential as a therapeutic agent in preclinical and clinical studies.
5. Investigation of its potential as a tool for studying protein-ligand interactions and enzyme activity.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound as a therapeutic agent and a tool for studying biochemical and physiological processes.
Synthesemethoden
The synthesis of 3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid has been achieved through various methods. One of the most common methods involves the reaction of 3-aminobenzoic acid with 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The resulting product is then purified through column chromatography to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
3-[(4,5,6,7-Tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid has been widely studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease and other neurological disorders.
In biochemistry, this compound has been used as a probe to study protein-ligand interactions. It has also been evaluated for its ability to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Eigenschaften
IUPAC Name |
3-[(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonylamino)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c19-15(14-12-6-1-2-7-13(12)22-18-14)17-9-10-4-3-5-11(8-10)16(20)21/h3-5,8H,1-2,6-7,9H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNZZCPLKJWPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC(=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]-3-phenylpent-4-enamide](/img/structure/B7640207.png)


![1-[[(1-Hydroxycyclopentyl)methyl-(pyridin-3-ylmethyl)amino]methyl]cyclopentan-1-ol](/img/structure/B7640239.png)
![3-[[2-(2-Fluorophenyl)propanoylamino]methyl]benzoic acid](/img/structure/B7640241.png)
![3-[[[2-[2-(Furan-3-yl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid](/img/structure/B7640249.png)


![2-fluoro-3-methyl-N-[5-(morpholin-4-ylmethyl)pyridin-2-yl]benzamide](/img/structure/B7640280.png)


![5-[2-(3-Hydroxyphenyl)morpholin-4-yl]pyridine-2-carbonitrile](/img/structure/B7640313.png)

